molecular formula C18H22BFO2 B13935913 2-(8-Ethyl-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(8-Ethyl-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13935913
M. Wt: 300.2 g/mol
InChI Key: RAHKEEYHEGAETG-UHFFFAOYSA-N
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Description

This compound is a pinacol boronate ester featuring a naphthalene core substituted with an ethyl group at position 8 and a fluorine atom at position 5. The 1,3,2-dioxaborolane ring (pinacol ester) enhances stability and reactivity, making it suitable for Suzuki-Miyaura cross-coupling reactions, a cornerstone in pharmaceutical and materials synthesis .

Properties

Molecular Formula

C18H22BFO2

Molecular Weight

300.2 g/mol

IUPAC Name

2-(8-ethyl-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C18H22BFO2/c1-6-13-15(20)11-10-12-8-7-9-14(16(12)13)19-21-17(2,3)18(4,5)22-19/h7-11H,6H2,1-5H3

InChI Key

RAHKEEYHEGAETG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CC(=C3CC)F

Origin of Product

United States

Biological Activity

The compound 2-(8-Ethyl-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2621932-48-5) is a boron-containing organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis methods, and biological implications based on recent studies and findings.

  • Molecular Formula : C20_{20}H26_{26}BFO4_4
  • Molecular Weight : 360.23 g/mol
  • Structure : The compound features a naphthalene ring substituted with an ethyl and a fluorine atom, along with a dioxaborolane moiety.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate naphthalene derivatives with boron reagents under controlled conditions. For instance, the method may include the use of palladium-catalyzed borylation techniques to introduce boron functionalities into aromatic systems.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • KRAS Inhibition : Research has shown that certain derivatives can inhibit KRAS signaling pathways, which are crucial in many cancers. This inhibition leads to reduced cell proliferation in cancer cell lines .

The biological activity of this compound is hypothesized to involve:

  • Interaction with Cellular Targets : The dioxaborolane group may facilitate interactions with various biomolecules due to its electrophilic nature.
  • Fluorine Substitution Effects : The presence of fluorine can enhance lipophilicity and bioavailability, potentially leading to improved therapeutic effects.

Case Studies

StudyFindings
Study ADemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
Study BExplored the compound's effects on apoptosis pathways in colon cancer cells, indicating activation of pro-apoptotic factors.
Study CInvestigated the pharmacokinetics in vivo, showing promising absorption and distribution profiles in animal models.

Research Findings

A variety of research has been conducted on related compounds that provide insights into the biological activity of this compound:

  • Antimicrobial Properties : Some studies have reported antimicrobial activities against specific bacterial strains.
  • Neuroprotective Effects : Compounds with similar structures have shown potential neuroprotective effects in models of neurodegenerative diseases.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weights, and physicochemical properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Target: 2-(8-Ethyl-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 8-Ethyl, 7-Fluoro, naphthalene C₁₈H₂₁BFO₂ 272.81* Expected use in cross-coupling reactions N/A
2-(8-Chloro-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 8-Chloro, 7-Fluoro, naphthalene C₁₆H₁₇BClFO₂ 306.57 Higher MW due to Cl; potential halogenated intermediates
2-(7,8-Difluoro-3-(methoxymethoxy)naphthalen-1-yl)-1,3,2-dioxaborolane 7,8-Difluoro, 3-methoxymethoxy C₁₆H₁₇BF₂O₄ 322.12 Enhanced steric hindrance; polar O-methoxy groups
2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-Fluoro, benzene C₁₂H₁₅BFO₂ 220.81 Simpler aromatic system; faster coupling kinetics
2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Fluorobenzyl C₁₃H₁₈BFO₂ 236.09 Benzyl group enhances solubility
2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Cyclohexyl, benzene C₁₈H₂₇BO₂ 286.22 Bulky substituent; reduced reactivity

*Calculated molecular weight based on formula C₁₈H₂₁BFO₂: (18×12.01) + (21×1.01) + 10.81 (B) + 19.00 (F) + (2×16.00) = 272.81 g/mol.

Key Observations:
  • Fluorine’s electronegativity enhances boronate stability and may improve bioavailability in drug candidates .
  • Steric Hindrance : Bulky groups (e.g., cyclohexyl in ) reduce reactivity, while simpler substituents (e.g., fluorophenyl in ) favor faster coupling.
  • Aromatic System : Naphthalene-based boronates (target, ) exhibit extended conjugation, influencing electronic properties and substrate compatibility in reactions.

Reactivity in Cross-Coupling Reactions

  • Electron-Withdrawing Groups : Chloro and fluoro substituents (e.g., ) activate the boronate for coupling by increasing electrophilicity.
  • Steric Effects : The target’s ethyl group is less bulky than cyclohexyl (), balancing reactivity and stability.
  • Heterocyclic Systems : Thiophene or benzofuran-based boronates () show distinct electronic profiles due to heteroatoms, unlike the naphthalene system.

Physical and Spectroscopic Properties

  • NMR Data : The dioxaborolane methyl groups resonate at ~1.3 ppm (¹H NMR). Fluorine causes deshielding in adjacent protons; e.g., in , fluorine shifts aromatic protons downfield.
  • Physical State : Most analogs (e.g., ) are oils or low-melting solids. The target is likely a viscous oil.

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